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Compound of Interest

Compound Name: ATTO 594

Cat. No.: B15552726

For Researchers, Scientists, and Drug Development Professionals

ATTO 594, a fluorescent label belonging to the rhodamine dye family, has emerged as a
powerful tool in life sciences research due to its exceptional photophysical properties.[1][2] Its
strong absorption, high fluorescence quantum yield, and remarkable photostability make it an
ideal candidate for a wide array of applications, ranging from standard fluorescence
microscopy to cutting-edge super-resolution imaging.[3][4][5] This technical guide provides a
comprehensive overview of the core applications of ATTO 594, complete with detailed
experimental protocols and quantitative data to empower researchers in their scientific
endeavors.

Core Properties of ATTO 594

ATTO 594 is characterized by its excellent water solubility and minimal triplet state formation,
contributing to its high performance in aqueous environments typical for biological experiments.
[2] Upon conjugation to biomolecules such as proteins or nucleic acids, ATTO 594 carries a net
charge of -1.[2] The key quantitative characteristics of ATTO 594 are summarized in the table
below, providing a quick reference for experimental design.
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Property Value Reference
Excitation Maximum (Aex) 601 nm [6]
Emission Maximum (Aem) 627 nm [6]

Molar Extinction Coefficient

120,000 M—icm~1 [2]
(emax)
Fluorescence Quantum Yield

0.85 [2]
(@)
Fluorescence Lifetime (tfl) 3.9ns [2]

Key Applications and Experimental Protocols

ATTO 594's versatility allows its use in a multitude of life science applications. This section
details the methodologies for its principal uses.

Labeling of Biomolecules

ATTO 594 is available in various reactive forms, most commonly as an NHS-ester for labeling
primary amines (e.g., in proteins) and as a maleimide for labeling sulthydryl groups (e.g.,
cysteine residues).[2]

This protocol is adapted from commercially available protein labeling kits and is suitable for
labeling antibodies and other proteins.[1][4]

Materials:

Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

ATTO 594 NHS-ester

Anhydrous DMSO

Reaction buffer (1 M sodium bicarbonate, pH 8.5-9.0)

Purification column (e.g., Sephadex G-25)
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Procedure:

e Prepare Protein Solution: Dissolve the protein in an amine-free buffer like PBS. If the protein
solution contains Tris or glycine, it must be dialyzed against PBS. The final protein
concentration should be between 2 and 10 mg/mL.[4]

o Prepare Dye Stock Solution: Immediately before use, dissolve the ATTO 594 NHS-ester in
anhydrous DMSO to a concentration of 10 mM.[4]

e Labeling Reaction:
o Adjust the pH of the protein solution to 8.5-9.0 using the reaction buffer.[4]

o Add the dye stock solution to the protein solution at a molar ratio of 10:1 (dye:protein).
This can be optimized for specific proteins.[4]

o Incubate the reaction for 1 hour at room temperature, protected from light.
 Purification:

o Separate the labeled protein from unreacted dye using a gel filtration column (e.g.,
Sephadex G-25) pre-equilibrated with PBS.[7]

o Collect the first colored band, which corresponds to the labeled protein.
o Determination of Degree of Labeling (DOL):
o Measure the absorbance of the conjugate at 280 nm and 601 nm.

o Calculate the DOL using the following formula: DOL = (Aso1 X €_protein) / (Azso - (Aso1 X
CF2s0)) x €_dye Where:

» Ais the absorbance at the specified wavelength.
= ¢ is the molar extinction coefficient (for ATTO 594, € dye = 120,000 M~cm~1).

» CF2s0 is the correction factor for the dye's absorbance at 280 nm (for ATTO 594, this is
approximately 0.50).[2]
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Immunofluorescence Microscopy

ATTO 594 is widely used as a fluorescent conjugate for secondary antibodies in
immunofluorescence (IF) microscopy, enabling the visualization of specific proteins within fixed
cells and tissues.[8]

This is a general protocol that can be adapted for specific cell types and primary antibodies.
Materials:

e Cultured cells on coverslips

e Phosphate-buffered saline (PBS)

» Fixation solution (e.g., 4% paraformaldehyde in PBS)

o Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
» Blocking buffer (e.g., 1% BSA in PBS)

e Primary antibody

e ATTO 594-conjugated secondary antibody

e Mounting medium

Procedure:

o Cell Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room
temperature.

e Washing: Wash the cells three times with PBS for 5 minutes each.

o Permeabilization: If targeting an intracellular antigen, permeabilize the cells with 0.1% Triton
X-100 in PBS for 10 minutes.

e Blocking: Block non-specific binding sites by incubating the cells in 1% BSA in PBS for 30
minutes.
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e Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate for 1
hour at room temperature or overnight at 4°C.

e Washing: Wash the cells three times with PBS for 5 minutes each.

e Secondary Antibody Incubation: Dilute the ATTO 594-conjugated secondary antibody in
blocking buffer (e.g., 1:1000 dilution) and incubate for 1 hour at room temperature, protected
from light.[5]

e Washing: Wash the cells three times with PBS for 5 minutes each.
e Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

e Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate
filters for ATTO 594 (Excitation: ~590-610 nm, Emission: ~620-680 nm).

Super-Resolution Microscopy (STED)

ATTO 594's high photostability and brightness make it an excellent choice for stimulated
emission depletion (STED) microscopy, a super-resolution technique that overcomes the
diffraction limit of light.[9][10]

This protocol builds upon the standard immunofluorescence protocol with considerations
specific to STED imaging.

Materials:

e Immunostained cells on #1.5 coverslips (as prepared in the IF protocol)

e STED-compatible mounting medium (e.g., ProLong Gold, Mowiol)

o STED microscope with a depletion laser suitable for ATTO 594 (e.g., 775 nm)
Procedure:

o Sample Preparation: Prepare immunostained samples as described in the
immunofluorescence protocol, ensuring the use of high-quality, #1.5 thickness coverslips. It
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is advisable to use a 2-5 fold higher concentration of the primary antibody to ensure dense
labeling.[10]

e Mounting: Mount the coverslip using a STED-compatible mounting medium with a refractive
index close to that of the immersion oil (typically 1.518).[10]

e STED Imaging:

o

Place the slide on the STED microscope.

o Locate the region of interest using conventional confocal imaging.

o Set the excitation wavelength for ATTO 594 (e.g., 594 nm or 633 nm laser line).
o Activate the STED depletion laser (e.g., 775 nm).

o Adjust the STED laser power to achieve the desired resolution enhancement. Higher
power generally leads to better resolution but can increase photobleaching.

o Acquire images, optimizing parameters such as pixel size, scan speed, and averaging to
obtain a high-quality super-resolution image.

Single-Molecule Forster Resonance Energy Transfer
(smFRET)

SMFRET is a powerful technique to measure distances on the nanometer scale and study
conformational dynamics of biomolecules. ATTO 594 is frequently used as an acceptor
fluorophore in sSmFRET experiments in conjunction with a suitable donor dye like ATTO 488.
[11]

This protocol outlines the general steps for a SmFRET experiment using ATTO 488 and ATTO
594 labeled proteins.

Materials:
» Donor-labeled protein (e.g., with ATTO 488 maleimide)

e Acceptor-labeled protein (e.g., with ATTO 594 maleimide)
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 sSmFRET imaging buffer (e.g., 30 mM HEPES, 0.1 M KClI, 1.0 mM MgClz, pH 7.4, with an

oxygen scavenging system)[11]
» TIRF microscope with alternating laser excitation (ALEX)
Procedure:

o Protein Labeling: Label your protein of interest with the donor and acceptor dyes at specific
sites using maleimide chemistry, similar to the protein labeling protocol described earlier.

o Sample Immobilization: Immobilize the dual-labeled protein on a passivated coverslip

surface for TIRF imaging.
o smFRET Data Acquisition:
o Use a TIRF microscope to excite the donor fluorophore (e.g., with a 488 nm laser).

o Collect both donor and acceptor emission signals simultaneously using a dual-view or
similar detection setup.

o Employ alternating laser excitation (ALEX) to also directly excite the acceptor (e.g., with a
594 nm laser) to confirm the presence of an active acceptor.

» Data Analysis:

o ldentify single-molecule events and calculate the apparent FRET efficiency (E_app) for
each molecule using the formula: E_app=1_A/(I_A+1_D) Where I|_Aand |_D are the
intensities of the acceptor and donor fluorescence, respectively.

o Generate FRET efficiency histograms to reveal different conformational states of the

protein.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for key
applications of ATTO 594.
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Caption: Workflow for labeling proteins with ATTO 594 NHS-ester.
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Caption: Workflow for STED super-resolution microscopy using ATTO 594.
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Caption: Workflow for single-molecule FRET (smFRET) experiments.

Conclusion

ATTO 594 stands out as a robust and versatile fluorescent probe for a wide range of
applications in modern life sciences research. Its superior photophysical characteristics,
combined with the availability of various reactive forms, make it an invaluable tool for
researchers aiming to visualize and quantify biological processes with high sensitivity and
resolution. The detailed protocols and workflows provided in this guide serve as a starting point
for the successful implementation of ATTO 594 in your experimental designs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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